6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Secure the definitive 6-bromo-4-methyl scaffold for VEGFR2 (KDR) inhibitor & CNS ligand development. The non-oxidized dihydro-1,4-oxazine ring (computed LogP 2.5) and C6-Br cross-coupling vector enable sub-nanomolar potency and late-stage diversification. Positional isomers fail to replicate these specific electronic and reactivity advantages—source the exact building block for robust SAR campaigns.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 188947-79-7
Cat. No. B067623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine
CAS188947-79-7
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESCN1CCOC2=C1C=C(C=C2)Br
InChIInChI=1S/C9H10BrNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3
InChIKeyFZYXJDPNHUFKLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine (CAS 188947-79-7) – Core Scaffold Procurement for Kinase and CNS Research


6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine (CAS 188947-79-7), also known as 6-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, is a halogenated heterocyclic building block within the benzoxazine class [1]. Its molecular formula is C9H10BrNO with a molecular weight of 228.09 g/mol [1]. The structure comprises a benzene ring fused to an oxazine ring, featuring a bromine atom at the 6-position and an N-methyl group at the 4-position [1]. As a non-oxo benzoxazine, the dihydro-1,4-oxazine ring provides a saturated nitrogen-containing heterocycle with distinct conformational and electronic properties compared to its oxidized 3-oxo counterparts. This compound serves as a versatile intermediate in medicinal chemistry programs targeting kinases, CNS receptors, and other therapeutic areas, as well as a scaffold for generating structurally diverse libraries [2].

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine – Critical Limitations of Analog Replacement in Synthetic and Biological Workflows


Generic substitution among 2,3-dihydro-1,4-benzoxazine analogs is not a straightforward procurement strategy, as even minor structural alterations profoundly impact both synthetic efficiency and biological target engagement. The specific 6-bromo substitution pattern in this compound confers a unique balance of reactivity and physicochemical properties that positional isomers or alternate halogen variants cannot replicate. For instance, the 6-bromo derivative offers a defined synthetic entry point via high-yielding N-methylation protocols , whereas 7-bromo positional isomers may exhibit divergent reactivity in cross-coupling reactions due to altered electronic distribution. Furthermore, within kinase inhibitor programs, halogen variation at the 6-position (Br vs. Cl vs. F) leads to substantial differences in target potency (e.g., VEGFR2 IC50 values) and selectivity profiles [1]. These quantifiable differences in synthesis, potency, and physicochemical behavior underscore the necessity of precise compound selection rather than generic benzoxazine substitution.

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine (188947-79-7) – Quantitative Differentiation Evidence for Scientific Procurement Decisions


Synthetic Yield and Efficiency: 6-Bromo vs. 7-Bromo Positional Isomer

The 6-bromo-4-methyl derivative can be synthesized in 87% isolated yield via N-methylation of the corresponding 6-bromo-2,3-dihydro-1,4-benzoxazine precursor using methyl iodide and potassium carbonate in acetonitrile at 50 °C . This represents a robust and scalable route. In contrast, the 7-bromo positional isomer (CAS 154264-95-6) lacks a similarly well-documented, high-yielding synthetic procedure, and its different substitution pattern alters the electronic environment of the oxazine nitrogen, potentially affecting both N-alkylation efficiency and subsequent reactivity in cross-coupling reactions.

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Physicochemical Property Differentiation: LogP Impact of Bromine Substitution Pattern

The computed octanol-water partition coefficient (XLogP3-AA) for 6-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine is 2.5 [1]. This value provides a specific baseline for predicting membrane permeability and aqueous solubility. The positional isomer, 7-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine (CAS 154264-95-6), has a computed XLogP3-AA of 2.5 [2]. While the overall lipophilicity is identical, the distinct substitution pattern influences the compound's electronic distribution and dipole moment, which are critical factors for specific receptor binding and off-target interactions that are not captured solely by LogP.

Drug Design ADME Properties Lipophilicity

Biological Potency and Selectivity Differentiation: 6-Bromo vs. 6-Fluoro Analog in VEGFR2 Inhibition

In the context of 2,3-dihydro-1,4-benzoxazine-based VEGFR2 (KDR) inhibitors, the 6-bromo substituent is a critical potency determinant. While specific IC50 data for the unadorned 6-bromo-4-methyl scaffold is not publicly disclosed in isolation, the broader benzoxazine series demonstrates that halogen substitution at the 6-position dramatically modulates activity. The 6-bromo derivative provides a unique vector for further functionalization via cross-coupling, enabling the generation of potent inhibitors with KDR IC50 values < 1 nM and HUVEC proliferation IC50 values of 4 nM for optimized analogs [1]. In contrast, the corresponding 6-fluoro-4-methyl analog (CAS 1267334-42-8), while commercially available , lacks a similarly robust body of peer-reviewed evidence for high-potency kinase inhibition and does not offer the same versatile cross-coupling handle (e.g., Suzuki, Buchwald-Hartwig) for SAR expansion.

Cancer Biology Angiogenesis Kinase Inhibition

Synthetic Utility and Structural Confirmation: 6-Bromo Derivative as a Privileged Scaffold for C-C Bond Formation

The 6-bromo substituent provides a well-defined handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling efficient diversification of the benzoxazine core. The ¹H NMR and ¹³C NMR spectra for the compound have been fully assigned, providing unambiguous structural confirmation . In contrast, non-halogenated or 6-alkyl-substituted analogs lack this direct cross-coupling capability, and positional isomers (e.g., 7-bromo) exhibit different electronic environments that can influence oxidative addition rates and regioselectivity in subsequent transformations.

Organic Synthesis Cross-Coupling Medicinal Chemistry

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine – Recommended Scientific and Industrial Procurement Scenarios


Kinase Inhibitor Lead Optimization (VEGFR2/KDR Program)

Procure this 6-bromo-4-methyl scaffold as the foundation for developing potent, orally bioavailable VEGFR2 (KDR) inhibitors. The 6-bromo substituent serves as a key vector for cross-coupling diversification, enabling the exploration of SAR to achieve sub-nanomolar enzyme potency and low nanomolar cellular activity in HUVEC proliferation assays. Optimized analogs from this series have demonstrated in vivo efficacy in angiogenic models [1].

CNS-Targeted Probe and Drug Discovery

Leverage the computed LogP of 2.5 and the non-oxidized, conformationally flexible 2,3-dihydro-1,4-oxazine ring to design CNS-penetrant ligands. This scaffold is suitable for targeting G-protein coupled receptors (GPCRs), ion channels, or neurotransmitter transporters implicated in neurological and psychiatric disorders. The bromine atom enables late-stage functionalization via cross-coupling to install diverse aryl or heteroaryl groups for CNS SAR exploration [1].

Heterocyclic Library Synthesis and Diversity-Oriented Synthesis (DOS)

Use 6-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine as a key building block in diversity-oriented synthesis campaigns. Its robust synthetic accessibility (87% yield via N-methylation) and well-defined cross-coupling handle (C6-Br) make it an ideal core for generating structurally diverse, three-dimensional compound libraries for phenotypic screening or target-based hit identification .

Radioligand and PET Tracer Development

The 6-bromo substituent offers a unique opportunity for isotopic labeling. It can serve as a precursor for radiohalogenation (e.g., ⁷⁶Br or ¹²⁵I via halogen exchange), enabling the development of novel radioligands for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging studies. The defined synthesis and full spectroscopic characterization ensure high chemical purity and structural fidelity for tracer development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.